![molecular formula C12H16ClNO B1373500 3-(chloromethyl)-N-(2-methylpropyl)benzamide CAS No. 1094268-39-9](/img/structure/B1373500.png)
3-(chloromethyl)-N-(2-methylpropyl)benzamide
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted at the 3-position with a chloromethyl group and an amide group. The amide group would be further substituted with a 2-methylpropyl group .Chemical Reactions Analysis
The compound could potentially undergo various reactions. For example, the chloromethyl group could be substituted with other groups in a nucleophilic substitution reaction . The amide group could be hydrolyzed to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would all influence its properties .Scientific Research Applications
Medicine
In the medical field, this compound could potentially be used as a precursor for the synthesis of various pharmaceuticals. The chloromethyl group in particular may be useful in creating targeted drug molecules that can bind to specific receptors or enzymes within the body. For instance, it could be modified to produce local anesthetics or anti-inflammatory agents due to its structural flexibility and reactivity .
Agriculture
“3-(chloromethyl)-N-(2-methylpropyl)benzamide” may find applications in the development of new agrochemicals. Its benzamide moiety can be instrumental in the synthesis of herbicides and insecticides. The chloromethyl group could be used to create compounds that disrupt the life cycle of pests or inhibit the growth of weeds, contributing to crop protection strategies .
Industrial Chemistry
In industrial applications, this compound can be used in the synthesis of dyes, resins, and polymers. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of materials with specific properties, such as increased durability or resistance to environmental stressors .
Environmental Science
The environmental impact of chemicals is a critical area of study. “3-(chloromethyl)-N-(2-methylpropyl)benzamide” could be examined for its biodegradability and potential to form harmful byproducts. Research could focus on its interaction with environmental factors and its breakdown products to assess its safety and ecological footprint .
Biotechnology
In biotechnological research, this compound could be used in the design of probes or markers for biological assays. Its structure allows for the attachment of fluorescent or radioactive labels, which can be used to track biological processes or identify specific cellular components .
Material Science
The applications in material science could involve the use of “3-(chloromethyl)-N-(2-methylpropyl)benzamide” in the creation of advanced materials. Its molecular structure could be utilized to develop new types of conductive materials, coatings, or nanomaterials that have unique electrical, thermal, or mechanical properties .
Future Directions
properties
IUPAC Name |
3-(chloromethyl)-N-(2-methylpropyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-9(2)8-14-12(15)11-5-3-4-10(6-11)7-13/h3-6,9H,7-8H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKAEJMGOUINRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC(=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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